molecular formula C9H13ClN2O2 B599903 p-Amino-D-phenylalanine hydrochloride CAS No. 196408-63-6

p-Amino-D-phenylalanine hydrochloride

Cat. No.: B599903
CAS No.: 196408-63-6
M. Wt: 216.665
InChI Key: ISCZSPZLBJLJGO-DDWIOCJRSA-N
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Description

p-Amino-D-phenylalanine hydrochloride: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an amino group at the para position of the benzene ring and the D-configuration of the phenylalanine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Amino-D-phenylalanine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Amino-D-phenylalanine hydrochloride can undergo oxidation reactions, where the amino group is oxidized to a nitro group.

    Reduction: The compound can be reduced back to its original form if it has been oxidized.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the study of stereochemistry and chiral synthesis.

Biology:

  • Investigated for its role in protein synthesis and enzyme interactions.
  • Used in the study of amino acid metabolism and transport.

Medicine:

  • Explored for potential therapeutic applications, including as a precursor for drug synthesis.
  • Studied for its effects on neurotransmitter production and regulation.

Industry:

Mechanism of Action

The mechanism of action of p-Amino-D-phenylalanine hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    L-Phenylalanine: The L-isomer of phenylalanine, which is incorporated into proteins.

    D-Phenylalanine: The D-isomer, which is not used in protein synthesis but has other biological roles.

    DL-Phenylalanine: A racemic mixture of both D- and L-phenylalanine.

Uniqueness:

Properties

IUPAC Name

(2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCZSPZLBJLJGO-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718476
Record name 4-Amino-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196408-63-6
Record name 4-Amino-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Amino-D-phenylalanine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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